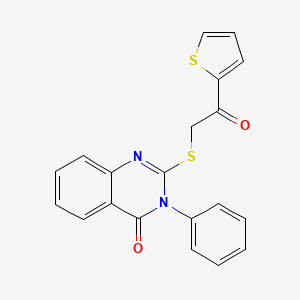![molecular formula C26H29NO B11515618 4-(2-Isopropyl-5-methyl-phenoxymethyl)-2,2-dimethyl-1,2-dihydro-benzo[f]isoquinoline](/img/structure/B11515618.png)
4-(2-Isopropyl-5-methyl-phenoxymethyl)-2,2-dimethyl-1,2-dihydro-benzo[f]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-DIMETHYL-4-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H,2H-BENZO[F]ISOQUINOLINE is a complex organic compound that belongs to the class of benzoisoquinolines This compound is characterized by its unique structure, which includes a benzoisoquinoline core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIMETHYL-4-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H,2H-BENZO[F]ISOQUINOLINE typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2,2-DIMETHYL-4-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H,2H-BENZO[F]ISOQUINOLINE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may need the presence of a catalyst or a specific solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzoisoquinoline compounds.
Scientific Research Applications
2,2-DIMETHYL-4-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H,2H-BENZO[F]ISOQUINOLINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 2,2-DIMETHYL-4-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H,2H-BENZO[F]ISOQUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus share some structural similarities and are known for their diverse biological activities.
Uniqueness
2,2-DIMETHYL-4-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H,2H-BENZO[F]ISOQUINOLINE is unique due to its specific substitution pattern and the presence of the benzoisoquinoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H29NO |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2,2-dimethyl-4-[(5-methyl-2-propan-2-ylphenoxy)methyl]-1H-benzo[f]isoquinoline |
InChI |
InChI=1S/C26H29NO/c1-17(2)20-12-10-18(3)14-25(20)28-16-24-22-13-11-19-8-6-7-9-21(19)23(22)15-26(4,5)27-24/h6-14,17H,15-16H2,1-5H3 |
InChI Key |
HWZQNTHCVAQVOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NC(CC3=C2C=CC4=CC=CC=C34)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(piperidin-1-ylcarbonyl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B11515537.png)
![ethyl 4-{[(2E)-6-[(4-chlorophenyl)carbamoyl]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11515539.png)
![Methyl 2-{[(3,5-dinitrophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11515542.png)
![Ethyl 4-(biphenyl-4-yl)-2-{[(phenylsulfanyl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11515546.png)
![2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11515558.png)
![(2E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-N-(3,4-dimethylphenyl)prop-2-enamide](/img/structure/B11515569.png)
![N-(4-acetylphenyl)-3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11515570.png)
![2-{[6-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11515571.png)
![N-[(2Z)-3-[2-(4-methoxyphenyl)ethyl]-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B11515578.png)
![N-[(2Z)-4-(3-fluoro-4-methoxyphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B11515583.png)
![N-(2,3-dichlorophenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11515584.png)

![(2E)-[4-(4-fluorophenyl)-1,3-thiazol-2-yl][2-(4-methoxyphenyl)hydrazinylidene]ethanenitrile](/img/structure/B11515591.png)
![7-(azepan-1-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11515599.png)
